(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide
Description
The compound (2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide features a trans-configured propenamide backbone substituted with a 3-chlorophenyl group and a sulfathiazole-derived moiety (Fig. 1). This structure combines a sulfonamide-thiazole pharmacophore, common in antimicrobial agents, with an acrylamide group that may enhance bioavailability or target binding .
Figure 1: Hypothesized structure of the target compound, highlighting the propenamide core (E-configuration), 3-chlorophenyl substituent, and sulfathiazole-linked sulfonamide group.
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-14-3-1-2-13(12-14)4-9-17(23)21-15-5-7-16(8-6-15)27(24,25)22-18-20-10-11-26-18/h1-12H,(H,20,22)(H,21,23)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIGLYOXFNCFSO-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chlorobenzaldehyde: This can be synthesized from 3-chlorotoluene through oxidation.
Formation of 3-(3-Chlorophenyl)-2-propenoic acid: This involves the condensation of 3-chlorobenzaldehyde with malonic acid in the presence of a base.
Synthesis of 4-[(2-Thiazolylamino)sulfonyl]aniline: This intermediate is prepared by reacting 4-aminobenzenesulfonamide with 2-aminothiazole.
Coupling Reaction: The final step involves coupling 3-(3-chlorophenyl)-2-propenoic acid with 4-[(2-thiazolylamino)sulfonyl]aniline under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfathiazole Derivatives
Sulfathiazole-based compounds share the 4-[(2-thiazolylamino)sulfonyl]phenyl moiety, which is critical for antibacterial activity. Key analogs include:
N4-3-Chlorobenzoylsulfathiazole (30)
- Structure: 3-Chloro-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]benzamide.
- Key Data :
Phthalylsulfathiazole
- Structure: 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]benzoic acid.
- Activity : Intestinal antibacterial agent due to sulfonamide-thiazole synergy .
- Comparison : The target compound lacks the phthalic acid moiety, which may reduce gastrointestinal targeting but improve systemic absorption.
Acrylamide and Propenamide Derivatives
Compounds with acrylamide/propenamide backbones exhibit diverse bioactivities depending on substituents:
N-(3-Chlorophenyl)-3-(4-Chlorophenyl)-2-cyanoprop-2-enamide
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide
Structural and Functional Analysis
Substituent Effects
- Chlorophenyl Groups : The 3-chlorophenyl substituent in the target compound may improve lipophilicity compared to 4-chlorophenyl analogs (e.g., ), altering pharmacokinetics .
- Sulfonamide-Thiazole Motif : Common in sulfonamide antibiotics (e.g., sulfathiazole derivatives), this group likely confers bacterial dihydropteroate synthase inhibition .
Physicochemical Properties
- Melting Points : Sulfathiazole analogs (e.g., compound 30: 224–226 °C) typically exhibit higher melting points due to hydrogen bonding, whereas acrylamides may show lower values depending on substituents .
- Spectroscopic Signatures : The target compound’s ¹H-NMR would display distinct vinyl proton signals (δ ~6.5–7.5 ppm) and sulfonamide NH peaks (δ ~10–12 ppm), differing from benzamide analogs .
Data Tables
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
Biological Activity
(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide, also known by its CAS number 873307-04-1, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Thiazolylamino group : Implicated in biological activity, particularly in enzyme inhibition.
- Sulfonylphenyl group : Contributes to the compound's solubility and stability.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, such as CYP51, which is essential for ergosterol synthesis in fungi .
- Receptor Modulation : It may act as a modulator for various receptors, impacting cellular signaling pathways.
Antifungal Activity
Recent studies have shown that derivatives of thiazole compounds exhibit significant antifungal properties. For instance, compounds similar to this compound demonstrated activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .
Cytotoxicity Analysis
Cytotoxic effects were evaluated using NIH/3T3 cell lines. The following IC50 values were recorded:
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
These results indicate that the synthesized compounds exhibit antifungal activity with minimal cytotoxic effects on normal cells at effective concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electronegative substituents, such as chlorine and fluorine on the phenyl moiety, significantly enhances biological activity. Higher electronegativity correlates with increased lipophilicity, facilitating better interaction with biological targets .
Case Studies
- Compound 2e : Showed notable antifungal activity against C. parapsilosis with an MIC of 1.23 μg/mL after 48 hours. This compound inhibited ergosterol synthesis effectively, demonstrating potential as a new antifungal agent .
- Molecular Docking Studies : These studies revealed that the compound binds effectively to the active site of CYP51, suggesting a mechanism similar to azole drugs in inhibiting fungal growth .
Q & A
Q. How can researchers optimize the synthesis of (2E)-3-(3-chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Solvent selection : Use polar aprotic solvents like DMF or THF to enhance solubility of intermediates (e.g., thiazolylsulfonamide precursors) .
- Temperature : Maintain temperatures between 60–80°C during condensation steps to minimize side reactions while promoting acrylamide bond formation .
- Catalysts : Employ bases like triethylamine or sodium hydroxide to deprotonate sulfonamide NH groups, facilitating nucleophilic substitution .
- Purification : Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Analytical validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for sulfonamide protons; δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (carbonyl C=O at ~165 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 432.05) and isotopic patterns consistent with Cl and S atoms .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .
- X-ray crystallography : Resolve the (2E)-configuration of the propenamide backbone and spatial orientation of substituents .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Prioritize target-agnostic screens:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors (e.g., PPARγ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s potency?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Chlorophenyl position : Compare 3-Cl vs. 2-Cl analogs (synthesized via Suzuki coupling) to assess steric/electronic impacts on target binding .
- Sulfonamide group : Replace thiazole with pyrimidine or triazole rings to modulate solubility and hydrogen-bonding capacity .
- Propenamide geometry : Synthesize (2Z)-isomer to evaluate E/Z configuration’s role in bioactivity .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Address variability through:
- Assay standardization : Re-test under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
- Orthogonal validation : Confirm enzyme inhibition via both fluorescence and LC-MS-based activity assays .
- Impurity profiling : Use LC-MS to rule out batch-specific contaminants (e.g., residual solvents or unreacted intermediates) .
- Computational docking : Compare binding poses in crystal structures (e.g., PDB 3POZ) to identify key residues influencing potency .
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Integrate biophysical and omics approaches:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
- RNA-seq/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells (e.g., apoptosis markers like BAX/BCL-2) .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to map interaction hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
